(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate
Overview
Description
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral molecule with two stereocenters. It belongs to the class of pyrrolidine carboxylates and has the molecular formula C13H17NO2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-4-phenylbutanoate with ammonia or an amine under specific conditions to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as chromatography for purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate can be compared with other pyrrolidine carboxylates, such as ethyl 2-pyrrolidinecarboxylate and ethyl 4-phenylpyrrolidine-2-carboxylate .
Uniqueness:
- The presence of two stereocenters in this compound imparts unique chiral properties, making it valuable in asymmetric synthesis.
- Its specific structural configuration allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Biological Activity
(2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Chirality : The compound possesses two stereocenters, contributing to its unique biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding to these targets, which can modulate their activity and influence biochemical pathways. The compound's mechanism is characterized by:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can potentially modulate receptor activity, influencing physiological responses.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The compound's structural analogs were evaluated for their ability to reduce cell viability significantly compared to standard treatments like cisplatin .
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
This compound | A549 | 66 | 15 |
Cisplatin | A549 | 78 | 10 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit selective activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity : A series of experiments assessed the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results indicated that modifications in the phenyl ring significantly influenced the anticancer efficacy, with specific substitutions enhancing the activity while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Screening : In a study evaluating the antimicrobial effectiveness against Gram-positive bacteria, this compound showed promising results against resistant strains, suggesting its potential role in developing new therapeutic agents against infections caused by resistant pathogens .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Biological Activity | Notes |
---|---|---|
Ethyl (2S,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | Moderate anticancer activity | Structural modifications affect potency |
Methyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate | Lower solubility | Different ester group alters reactivity |
Properties
IUPAC Name |
ethyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUEZQMVVKCPC-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438926 | |
Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166941-66-8 | |
Record name | (2S,5S)-ethyl 5-phenylpyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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